molecular formula C8H5BrF2O3 B1404410 4-Bromo-3-(difluoromethoxy)benzoic acid CAS No. 1352719-48-2

4-Bromo-3-(difluoromethoxy)benzoic acid

Cat. No. B1404410
M. Wt: 267.02 g/mol
InChI Key: NANDQHMDKLHAMZ-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethoxy)benzoic acid is a compound with the molecular formula C8H5BrF2O3 . It is a p-difluoromethoxy substituted benzoic acid .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-(difluoromethoxy)benzoic acid consists of a benzoic acid core with a bromine atom at the 4th position and a difluoromethoxy group at the 3rd position .

Scientific Research Applications

Structural and Vibrational Analysis

4-Bromo-3-(methoxymethoxy) benzoic acid, a close derivative of 4-Bromo-3-(difluoromethoxy)benzoic acid, has been analyzed for its structure and molecular parameters. This study involved the determination of various molecular descriptors such as ionization energy, hardness, electrophilicity, Fukui function, and energy values to predict the compound's reactivity. The influence of solvents on these parameters was also investigated, alongside a vibrational assessment and non-linear optical properties analysis (Yadav et al., 2022).

Chemical Oscillations in Reactions

The bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid (a similar compound) by acidic bromate were explored, showing transient oscillations in the reaction process. This study provides insights into the complex behaviors of bromobenzoic acid derivatives in chemical reactions (Bell & Wang, 2015).

Halogen Bonding in Crystal Structures

Investigations into the crystal structure of methoxy-substituted bromobenzoic acids, including 4-bromo-3,5-di(methoxy)benzoic acid, reveal how halogen bonding influences molecular packing. This research is crucial for understanding how different substituents affect the physical properties of such compounds (Raffo et al., 2016).

Synthesis and Luminescence Properties

The synthesis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, which are structurally similar to 4-Bromo-3-(difluoromethoxy)benzoic acid, was studied. This research highlights the influence of electron-donating and withdrawing groups on the photoluminescence of these compounds, significant in the development of new luminescent materials (Sivakumar et al., 2010).

Safety And Hazards

The safety data sheet for 4-Bromo-3-(difluoromethoxy)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Future Directions

A study has indicated that a related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, could inhibit the proliferation of epithelial cells stimulated by TGF-β1 . This suggests potential future directions for research into the biological activities of 4-Bromo-3-(difluoromethoxy)benzoic acid and related compounds.

properties

IUPAC Name

4-bromo-3-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c9-5-2-1-4(7(12)13)3-6(5)14-8(10)11/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANDQHMDKLHAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(difluoromethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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